

# The Role of MAT2A in Cancer Metabolism: A Technical Guide

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## **Executive Summary**

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions. In normal physiology, MAT2A expression is widespread, while its counterpart, MAT1A, is predominantly found in the liver. A growing body of evidence has implicated the dysregulation of MAT2A in the pathogenesis of numerous cancers. This often involves a switch from MAT1A to MAT2A expression in hepatocellular carcinoma and an upregulation of MAT2A in many other solid and hematological malignancies. This metabolic reprogramming, often termed "methionine addiction," renders cancer cells highly dependent on MAT2A activity for survival and proliferation. The elevated MAT2A levels fuel aberrant methylation patterns of DNA, RNA, and proteins, promote polyamine synthesis for cell growth, and help maintain redox homeostasis, all of which contribute to tumorigenesis, progression, and therapeutic resistance. Consequently, MAT2A has emerged as a promising therapeutic target, with several inhibitors currently under clinical investigation, particularly for cancers with a specific genetic alteration known as MTAP deletion. This guide provides an in-depth technical overview of the role of MAT2A in cancer metabolism, including its enzymatic function, regulation, downstream signaling pathways, and the methodologies used to study its activity.

# **MAT2A Enzymology and Kinetics**



MAT2A is the catalytic subunit of the MATII isoenzyme, which catalyzes the conversion of L-methionine and ATP into SAM, inorganic phosphate (Pi), and pyrophosphate (PPi).[1] The reaction proceeds via a sequential ordered kinetic mechanism where ATP binds first, followed by L-methionine.[2][3] The catalytic turnover rate of MAT2A is relatively slow, and the release of products is a key regulatory step.[4]

Table 1: Kinetic Parameters of Human MAT2A

Parameter	Value	Reference
Km for Methionine	23 μΜ	[5]
Km for ATP	98 μΜ	[5]
kcat (catalytic rate)	0.27 s <sup>-1</sup>	[5]
Kd for ATP	80 ± 30 μM	[2][3]
Ki for SAM (vs. ATP)	136 ± 7 μM	[5]
Ki for SAM (vs. Methionine)	81 ± 10 μM	[5]

# **Dysregulation of MAT2A in Cancer**

In many cancer types, the expression and activity of MAT2A are significantly elevated compared to corresponding normal tissues. This upregulation provides a selective advantage to cancer cells by ensuring a steady supply of SAM to meet the demands of rapid proliferation and altered metabolism.

Table 2: MAT2A Expression in Cancer vs. Normal Tissues



Cancer Type	Observation	Reference
Hepatocellular Carcinoma (HCC)	Switch from MAT1A to MAT2A expression. Elevated MAT2A in both cytoplasm and nucleus of tumor tissues.	[6]
Gastric Cancer	MAT2A mRNA and protein expression significantly higher in cancer tissues compared to non-tumor tissues.[7] High MAT2A expression correlates with tumor classification, lymph node metastasis, and poor differentiation.[7]	[7]
Colon Cancer	Increased MAT2A expression.	[8]
Breast Cancer	Higher MAT2A mRNA expression is associated with poor survival. Cytoplasmic MAT2A is overexpressed in breast cancer tissues versus normal tissues.[9]	[9]
Renal Cell Carcinoma (RCC)	MAT2A protein content is lower in cancer tissues than in normal tissues.	[10]
Various Cancers (Pan-cancer analysis)	Upregulated MAT2A expression in multiple tumor types including lung adenocarcinoma.	[11]

# **Signaling Pathways Involving MAT2A in Cancer**

The activity and expression of MAT2A are tightly regulated and integrated with key oncogenic signaling pathways.

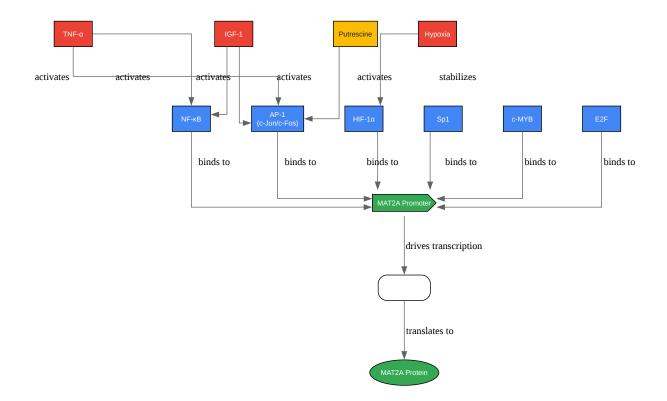




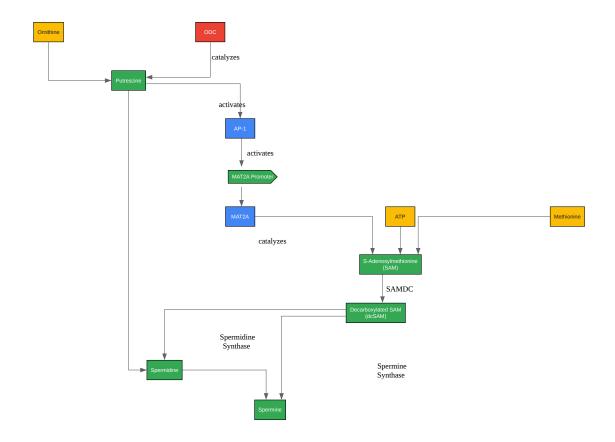
## **Transcriptional Regulation of MAT2A**

Several transcription factors that are commonly activated in cancer have been shown to upregulate MAT2A expression.

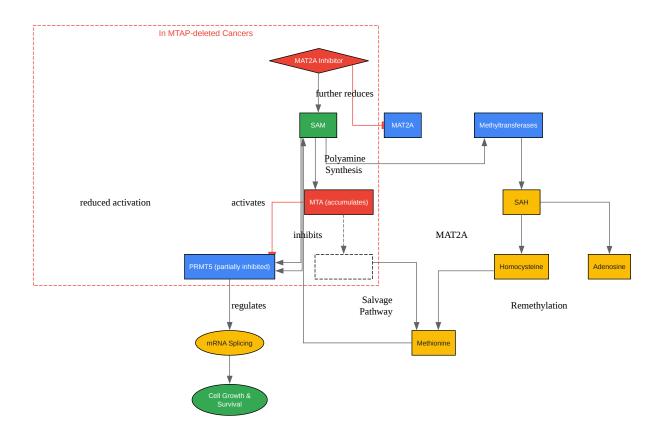












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### Foundational & Exploratory





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